![molecular formula C12H16O2 B1602136 Ethyl 3-(3-methylphenyl)propanoate CAS No. 7297-13-4](/img/structure/B1602136.png)
Ethyl 3-(3-methylphenyl)propanoate
Overview
Description
Ethyl 3-(3-methylphenyl)propanoate is an organic compound with the CAS Number: 7297-13-4 . It has a molecular weight of 192.26 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for Ethyl 3-(3-methylphenyl)propanoate is ethyl 3-(3-methylphenyl)propanoate . The InChI Code for this compound is 1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-(3-methylphenyl)propanoate is a liquid at room temperature . It has a molecular weight of 192.26 .Scientific Research Applications
Fragrance Industry
Ethyl 3-(3-methylphenyl)propanoate is known for its pleasant scent, which makes it valuable in the fragrance industry. It can be used to replicate the natural fragrances of fruits and flowers, often serving as a key ingredient in perfumes and flavoring agents .
Synthetic Chemistry
In synthetic chemistry, this ester can be utilized as a building block for complex organic synthesis. Its structure allows for various chemical reactions, making it a versatile reagent for creating new molecules .
Pharmaceuticals
The ester is used in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties can help in the development of new drugs, especially those that require a phenylpropanoate moiety .
Food Industry
As a flavoring agent, this ester can be added to food products to enhance their taste and aroma. It’s particularly useful in creating artificial flavors that mimic natural ones .
Safety and Hazards
Ethyl 3-(3-methylphenyl)propanoate has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 3-(3-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUYNMNAQYRXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570047 | |
Record name | Ethyl 3-(3-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methylphenyl)propanoate | |
CAS RN |
7297-13-4 | |
Record name | Ethyl 3-(3-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.